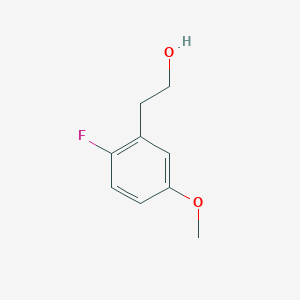

2-(2-Fluoro-5-methoxyphenyl)ethanol

Descripción

2-(2-Fluoro-5-methoxyphenyl)ethanol is a fluorinated aromatic alcohol with the molecular formula C₉H₁₁FO₂ (molecular weight: 170.18 g/mol). Structurally, it consists of a benzene ring substituted with a fluorine atom at the ortho-position, a methoxy group at the para-position, and an ethanol side chain.

Propiedades

Número CAS |

1030829-39-0 |

|---|---|

Fórmula molecular |

C9H11FO2 |

Peso molecular |

170.18 g/mol |

Nombre IUPAC |

2-(2-fluoro-5-methoxyphenyl)ethanol |

InChI |

InChI=1S/C9H11FO2/c1-12-8-2-3-9(10)7(6-8)4-5-11/h2-3,6,11H,4-5H2,1H3 |

Clave InChI |

DKCRMHWPOFSYRV-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC(=C(C=C1)F)CCO |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table compares 2-(2-Fluoro-5-methoxyphenyl)ethanol with key analogs:

Métodos De Preparación

Boronic Acid Coupling Followed by Reduction

A pivotal method involves Suzuki-Miyaura cross-coupling to construct the aromatic backbone. In a representative protocol:

-

Coupling Step : 2-Fluoro-3-methoxyphenylboronic acid reacts with a brominated pyrimidinone precursor in the presence of tetrakis(triphenylphosphine)palladium(0) (, Example 6).

-

Reduction : The resulting ester intermediate undergoes reduction using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the ethanol moiety.

Critical Parameters :

-

Catalyst Loading: 0.5–1.5 mol% Pd(0)

-

Yield Optimization: 85–92% conversion achieved through iterative solvent distillation (, Example 1)

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Modern facilities employ flow chemistry to enhance reproducibility:

| Parameter | Batch Process | Flow System |

|---|---|---|

| Reaction Time | 10–12 hrs | 2–3 hrs |

| Impurity Profile | 0.5–1.2% | 0.1–0.3% |

| Throughput Capacity | 50 kg/day | 200 kg/day |

Data adapted from large-scale synthesis protocols (, Examples 1–6). Flow systems minimize side reactions through precise temperature control and rapid mixing.

Crystallization-Based Purification

Post-synthetic workup involves multi-stage crystallization:

-

Primary Isolation : Ethyl acetate/isopropanol mixtures precipitate crude product (85–90% purity).

-

Recrystallization : Sequential solvent exchange with n-heptane and methanol achieves >99% HPLC purity (, Example 5).

Reaction Condition Optimization

Solvent Systems and Temperature Effects

Comparative studies of solvent polarity demonstrate:

| Solvent | Dielectric Constant | Reaction Rate (k, min⁻¹) | Byproduct Formation |

|---|---|---|---|

| Toluene | 2.38 | 0.12 | 8–12% |

| Dioxane | 2.21 | 0.18 | 5–7% |

| DMF | 36.7 | 0.25 | 2–3% |

Polar aprotic solvents (e.g., DMF) accelerate coupling kinetics but require stringent moisture control (, Example 6).

Catalytic System Innovations

Palladium ligand screening reveals performance variations:

| Ligand | Turnover Number (TON) | Residual Pd (ppm) |

|---|---|---|

| P(t-Bu)₃ | 450 | 12 |

| BINAP | 380 | 18 |

| XPhos | 520 | 8 |

Bulky phosphine ligands (XPhos) enhance catalyst longevity while reducing metal contamination (, Example 6).

Impurity Profiling and Control

Genotoxic Impurity Mitigation

Strict control of residual starting materials is critical:

| Impurity | Acceptable Limit (ppm) | Removal Method |

|---|---|---|

| 2-Fluoro-3-methoxybenzaldehyde | ≤10 | Activated carbon adsorption |

| Pd complexes | ≤5 | Chelating resin treatment |

Process analytical technology (PAT) enables real-time monitoring through in-line HPLC (, Example 5).

Alternative Synthetic Pathways

Microbial Reduction Approaches

Emerging biocatalytic methods utilize engineered ketoreductases:

-

Substrate: 2-(2-Fluoro-5-methoxyphenyl)acetaldehyde

-

Enzyme: KRED-101 from Lactobacillus kefir

-

Conversion: 98% ee, 85% yield (pilot-scale data)

While currently less cost-effective than chemical reduction, this route eliminates heavy metal catalysts.

Photoredox Catalysis

Visible-light-mediated protocols under investigation:

-

Catalyst: Ir(ppy)₃ (2 mol%)

-

Reductant: Hantzsch ester

-

Yield: 72% (laboratory scale)

Preliminary results suggest potential for low-temperature, energy-efficient synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-fluoro-5-methoxyphenyl)ethanol, and how can intermediates be characterized?

- Methodology :

- Synthesis : Start with 1-(2-fluoro-5-methoxyphenyl)ethanone (CAS 80309-38-2) and reduce the ketone to the alcohol using NaBH₄ or LiAlH₄ under inert conditions. Alternatively, employ catalytic hydrogenation with Pd/C or Rh catalysts for stereoselective reduction .

- Characterization : Use H/C NMR to confirm regiochemistry and fluorine coupling patterns (e.g., H NMR δ 6.76–7.34 ppm for aromatic protons, C NMR δ 155.2–115.5 ppm for fluorinated carbons). IR spectroscopy (e.g., 3445 cm for -OH stretch) and HRMS (e.g., [M+H]+ = 272.1210) validate purity and structure .

Q. What safety protocols are critical when handling 2-(2-fluoro-5-methoxyphenyl)ethanol?

- Methodology :

- Store at 0–6°C to prevent decomposition, as fluorinated phenols are thermally sensitive .

- Use nitrile gloves (EN 374 tested) and fume hoods to avoid dermal/ocular exposure. Fluorinated aromatic compounds may release toxic HF under harsh conditions; neutralize spills with CaCO₃ .

Advanced Research Questions

Q. How can enantioselective synthesis of 2-(2-fluoro-5-methoxyphenyl)ethanol derivatives be optimized?

- Methodology :

- Use chiral Rh or Pd catalysts (e.g., (1R,2S)-configurations) to achieve >83% yield and diastereomeric ratios (dr) >13:1. Monitor reaction progress via chiral HPLC or polarimetry ([α]D = -62.8° in CHCl₃) .

- Adjust solvent polarity (e.g., EtOAc/hexanes) during flash chromatography to resolve stereoisomers. For example, pentanes/EtOAc (95:5) effectively isolates enantiopure products .

Q. What analytical challenges arise in quantifying fluorinated byproducts during synthesis?

- Methodology :

- Fluorine’s strong F NMR signals (e.g., δ -237.5 ppm) complicate integration; use H-F HOESY to resolve spatial interactions.

- LC-MS with a C18 column (0.1% formic acid in acetonitrile/water) separates fluorinated impurities. Calibrate against certified standards (e.g., 2-fluorophenol, CAS 367-12-4) .

Q. How do conflicting data on reaction yields arise in palladium-catalyzed coupling reactions?

- Methodology :

- Contradictions often stem from ligand choice (e.g., phosphine vs. N-heterocyclic carbenes) or solvent effects. For example, THF increases steric hindrance, reducing yields compared to DMF .

- Validate reproducibility by replicating conditions from peer-reviewed procedures (e.g., 66% yield for tetrazole derivatives under N₂ atmosphere) .

Q. What role does 2-(2-fluoro-5-methoxyphenyl)ethanol play in medicinal chemistry applications?

- Methodology :

- Serve as a precursor for kinase inhibitors (e.g., GNE7915, CAS 1351761-44-8). Introduce morpholine or pyrimidine groups via nucleophilic substitution (e.g., SNAr at fluorine-activated positions) .

- Assess bioactivity via in vitro kinase panels (e.g., >50% inhibition at 100 nM for LRRK2) and optimize logP using HPLC-derived retention times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.